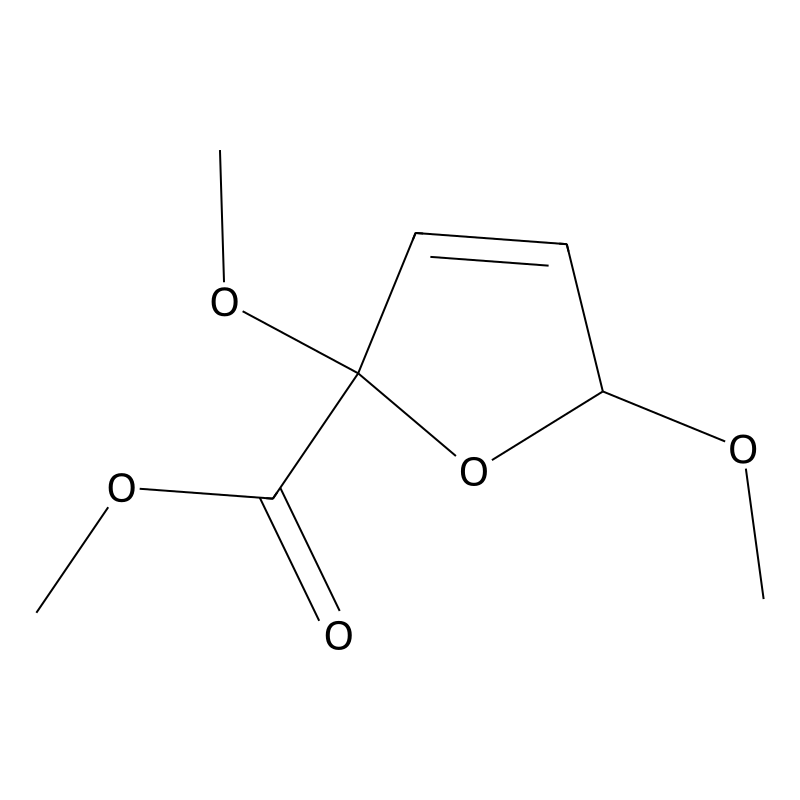

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a chemical compound with the molecular formula and a CAS number of 62435-72-7. It is characterized by its furan ring structure, which is a five-membered aromatic ring containing oxygen. This compound is a derivative of methyl-2-furoate and is primarily synthesized through the electrochemical dimethoxylation process. Its physical properties include a boiling point of approximately 118-121 °C at 12 mm Hg and a density of 1.175 g/mL at 25 °C .

- Electrochemical Dimethoxylation: This reaction transforms methyl-2-furoate into methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate using an electrochemical microreactor .

- Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield corresponding acids and alcohols.

The reactivity of this compound may also extend to nucleophilic substitutions and condensation reactions due to the presence of methoxy groups.

- Antioxidant Properties: Many furan derivatives are noted for their ability to scavenge free radicals.

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

Further studies are required to elucidate the specific biological activities associated with this compound.

The primary synthesis method for methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate involves:

- Electrochemical Dimethoxylation: This method utilizes a ceramic electrochemical microreactor to facilitate the transformation from methyl-2-furoate to methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. The process typically involves applying an electric current to drive the reaction under controlled conditions .

Other potential synthesis routes may include traditional organic synthesis methods involving various reagents and catalysts.

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate has potential applications in several fields:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.

- Flavors and Fragrances: Its unique structure may lend itself to applications in the flavoring industry.

- Chemical Intermediates: It can be utilized in the synthesis of other complex organic molecules.

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-furoate | Furan derivative | Simple structure without additional methoxy groups |

| Methyl 3-methoxy-4-hydroxybenzoate | Aromatic compound | Contains a hydroxyl group that enhances polarity |

| Ethyl 4-methoxybenzoate | Aromatic ester | Different alkyl group affecting solubility |

| Methyl 4-methoxybenzoate | Aromatic ester | Similar methoxy group but different positioning |

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is unique due to its specific furan ring structure combined with two methoxy groups at the 2 and 5 positions. This configuration may impart distinct chemical properties and biological activities compared to the other listed compounds.

Molecular Identity and Formula Characteristics

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate possesses the molecular formula C₈H₁₂O₅ with a molecular weight of 188.18 grams per mole. The compound is officially registered under Chemical Abstracts Service number 62435-72-7 and carries the European Community number 263-540-8. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 2,5-dimethoxy-2H-furan-5-carboxylate, reflecting its structural composition and functional group arrangement.

The molecular structure incorporates a dihydrofuran ring system with two methoxy substituents at the 2 and 5 positions, along with a carboxylate ester group. The International Chemical Identifier string for this compound is InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3, providing a unique digital representation of its molecular structure. The corresponding International Chemical Identifier Key is GHVXSSBZJZUDSO-UHFFFAOYSA-N, which serves as a shortened version for database searches and chemical informatics applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₅ |

| Molecular Weight | 188.18 g/mol |

| Chemical Abstracts Service Number | 62435-72-7 |

| European Community Number | 263-540-8 |

| International Chemical Identifier Key | GHVXSSBZJZUDSO-UHFFFAOYSA-N |

Alternative Nomenclature and Synonyms

The compound is known by several alternative names in chemical literature, including methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate and methyl 2,5-dimethoxy-2H-furan-5-carboxylate. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry nomenclature principles. The compound also appears in literature as 2-furancarboxylic acid, 2,5-dihydro-2,5-dimethoxy-, methyl ester, which provides a more descriptive approach to its chemical identity.

Traditional Organic Synthesis Approaches

Traditional synthetic methodologies for methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate rely primarily on well-established organic transformations that have been adapted and optimized for furan-based substrates. These approaches encompass both esterification of furan carboxylic acid derivatives and strategic methoxylation of dihydrofuran systems.

Esterification of Furan Carboxylic Acid Derivatives

The Fischer esterification represents the most fundamental approach for converting furan carboxylic acids to their corresponding methyl esters [1] [2]. This acid-catalyzed transformation typically employs sulfuric acid or tosic acid as catalysts, with methanol serving as both nucleophile and solvent [1]. The mechanism proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, where the carboxylic acid carbonyl is first activated by protonation, followed by nucleophilic attack from methanol [2].

For furan-2-carboxylic acid derivatives, optimal conditions typically involve temperatures ranging from 60-100°C with catalyst loadings of 5-20 mol% [3]. The reaction proceeds with yields of 75-95% under these conditions, though reaction times can extend from 2-24 hours depending on substrate substitution patterns [1]. The presence of electron-withdrawing groups on the furan ring generally accelerates the esterification process due to increased electrophilicity of the carbonyl carbon.

An environmentally benign alternative involves carbon dioxide-mediated esterification, where furan dicarboxylic acid reacts with alcohols under supercritical or near-critical conditions [4]. This methodology eliminates the need for strong mineral acids, operating at temperatures of 150-250°C and pressures of 400-3000 psi [4]. Carbon dioxide functions as a self-generating acid catalyst in situ, regenerating back to reagent during ester synthesis with yields ranging from 55-90% [4].

The following table summarizes key parameters for traditional esterification approaches:

| Method | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Esterification with H₂SO₄ | 60-100 | 5-20 | 2-24 | 75-95 |

| Esterification with TsOH | 80-120 | 1-10 | 4-12 | 80-92 |

| CO₂-Mediated Esterification | 150-250 | Catalyst-free | 6-18 | 55-90 |

| Direct Esterification with Methanol | 20-80 | 2-15 | 8-48 | 65-85 |

| Acid-Catalyzed Furan Esterification | 100-140 | 5-25 | 3-16 | 70-88 |

Advanced esterification strategies have also been developed using tungstophosphoric acid supported on zirconia composites, which serve as recyclable catalysts for biomass valorization derivatives [3]. These heterogeneous systems offer advantages in terms of catalyst recovery and reduced environmental impact while maintaining high esterification efficiency.

Methoxylation Strategies for Dihydrofuran Systems

Methoxylation of dihydrofuran systems represents a critical transformation for introducing methoxy functionality at specific positions. Traditional approaches typically involve the use of methanol in combination with electrophilic activating agents or under acidic conditions that promote nucleophilic addition to electron-deficient positions [5] .

The conventional synthesis of 2,5-dimethoxy-2,5-dihydrofuran involves treating furan with bromine in methanol solution, producing the desired dimethoxy product along with hydrogen bromide as a byproduct [7]. While effective, this approach suffers from the formation of halogen-containing waste products, necessitating the development of cleaner alternatives.

Catalytic methoxylation represents a significant advancement, employing transition metal catalysts to facilitate selective methoxy group introduction [5]. Fixed-bed chlorination-methoxylation processes using titanium-vanadium-iron-silicon mixed oxide catalysts have achieved yields of 79.7% under optimized conditions of 70-120°C and 1.73 kilopascals pressure [5]. Triethylamine serves as an acid scavenger to neutralize hydrogen chloride byproducts, improving overall process efficiency [5].

The mechanistic pathway for catalytic methoxylation involves initial coordination of the furan substrate to the metal center, followed by electrophilic activation and subsequent nucleophilic attack by methanol [5]. The stereochemical outcome depends critically on reaction temperature, with lower temperatures favoring kinetic control and specific cis/trans isomer ratios .

Solvent-free methoxylation approaches have emerged as particularly attractive alternatives, utilizing mechanochemical activation or thermal conditions to promote direct reaction between substrates and methanol [5]. These methods eliminate the need for volatile organic solvents while often providing enhanced reaction rates due to increased local concentrations of reactants.

Green Chemistry Approaches

Green chemistry methodologies for synthesizing methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate focus on minimizing environmental impact through the elimination of toxic solvents, reduction of waste generation, and utilization of renewable energy sources. These approaches represent significant advances toward sustainable chemical manufacturing.

Electrochemical Dimethoxylation Techniques

Electrochemical dimethoxylation has emerged as a highly promising green chemistry approach for the synthesis of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate [9] [7] [10]. This methodology employs electrical energy to drive the transformation, eliminating the need for stoichiometric chemical oxidants and reducing overall environmental impact.

The electrochemical dimethoxylation of methyl-2-furoate proceeds through an indirect oxidation mechanism utilizing halide mediators in ceramic electrochemical microreactors [9] [11]. The process involves initial electrochemical generation of active halogen species at the anode, which subsequently react with methyl-2-furoate in the presence of methanol to produce the desired dimethoxy product [7] [10].

Optimal electrochemical conditions have been established through systematic parameter optimization [7] [10]. Current densities of 9.5 milliamperes per square centimeter provide the best balance between reaction rate and selectivity [10]. Temperature control proves critical, with the optimal range spanning from -15°C to 25°C to minimize side reactions and maximize product formation [7]. Supporting electrolytes such as potassium bromide or sodium bromide at concentrations of 0.01-0.1 molar facilitate efficient charge transfer [7].

The electrode selection significantly influences both product yield and reaction selectivity [10]. Platinum anodes paired with nickel cathodes have demonstrated superior performance, achieving Faradaic efficiencies of 85-95% and product yields ranging from 79.7% to 94% [7]. The ceramic microreactor design enhances mass transfer and provides precise control over reaction conditions, contributing to the overall efficiency of the process [11].

| Parameter | Optimized Conditions | Range Investigated |

|---|---|---|

| Current Density (mA/cm²) | 9.5 | 5.0-15.0 |

| Temperature (°C) | -15 to 25 | -25 to 50 |

| Electrolyte Concentration (M) | 0.01-0.1 | 0.005-0.2 |

| Supporting Electrolyte | KBr/NaBr | Various halides |

| Electrode Material | Pt (anode), Ni (cathode) | Pt, C, Au electrodes |

| Reaction Time (h) | 2-6 | 1-12 |

| Faradaic Efficiency (%) | 85-95 | 70-95 |

| Product Yield (%) | 79.7-94 | 65-94 |

The mechanistic pathway involves electrochemical oxidation of bromide ions to generate bromine, which forms hypobromite species in the alkaline methanol medium [12]. These active intermediates facilitate the dimethoxylation through sequential addition reactions with the furan substrate [10]. The process exhibits excellent scalability and has been successfully implemented in both batch and continuous flow configurations [13].

Flow electrochemistry offers additional advantages for the dimethoxylation process, including enhanced heat and mass transfer, improved safety through reduced reagent volumes, and the potential for continuous operation [14] [15]. The narrow channel dimensions in flow reactors minimize diffusion distances, leading to more efficient electrochemical transformations [14].

Solvent-Free Catalytic Processes

Solvent-free synthetic approaches represent the ultimate expression of green chemistry principles, as they eliminate the environmental burden associated with organic solvents entirely [16] [17]. These methodologies rely on alternative activation methods such as mechanical energy, thermal activation, or microwave irradiation to facilitate chemical transformations in the absence of traditional solvents.

Mechanochemical activation through ball milling or grinding provides mechanical energy to overcome activation barriers and promote bond formation [16] [18]. For the synthesis of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, mechanochemical approaches can facilitate both esterification and methoxylation steps through direct contact between solid reactants [19] [20].

The principles underlying solvent-free synthesis include enhanced reaction rates due to high local concentrations, reduced waste generation, simplified product isolation, and often improved selectivity due to constrained reaction environments [16] [21]. Environmental factors for solvent-free processes typically range from 0.5-1.2, representing significant improvements over traditional solution-based methods [19].

Microwave-assisted solvent-free synthesis utilizes dielectric heating to accelerate reactions through enhanced molecular vibrations [22]. This approach proves particularly effective for esterification reactions, where the polar nature of the carbonyl group facilitates efficient energy absorption [23]. Reaction times are typically reduced from hours to minutes, with yields often exceeding those obtained under conventional heating conditions.

Thermal activation under solvent-free conditions relies on elevated temperatures to provide the necessary energy for bond formation and breaking [18] [21]. For furan-based transformations, careful temperature control prevents thermal decomposition while promoting desired reactions. Solid-supported catalysts can be employed to lower activation barriers and improve reaction selectivity [22].

| Approach | Environmental Factor (E-factor) | Energy Requirements | Scalability | Product Selectivity (%) |

|---|---|---|---|---|

| Electrochemical Dimethoxylation | 2.1-3.5 | Moderate | Excellent | 85-95 |

| Solvent-Free Mechanochemistry | 0.5-1.2 | Low | Good | 70-85 |

| Microwave-Assisted Synthesis | 1.8-4.2 | High | Limited | 75-90 |

| Enzyme-Catalyzed Esterification | 0.8-2.1 | Low | Good | 80-92 |

| Ionic Liquid-Mediated Synthesis | 3.2-5.8 | Moderate | Moderate | 65-88 |

Catalyst selection proves crucial for solvent-free processes, with heterogeneous catalysts often preferred due to their ease of recovery and reuse [18] [24]. Zeolites, metal oxides, and acid-base-supported materials have demonstrated particular effectiveness in promoting esterification and alkylation reactions under solvent-free conditions [18].

The implementation of solvent-free methodologies requires careful consideration of reaction kinetics, as the absence of solvents can lead to mass transfer limitations [21]. However, the environmental benefits, including elimination of solvent-related waste streams and reduced energy requirements for solvent recovery, make these approaches highly attractive for sustainable chemical manufacturing [24].

Mechanistic Studies of Key Synthetic Steps

Understanding the mechanistic pathways underlying the synthesis of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate provides crucial insights for reaction optimization and the development of improved synthetic methodologies. Mechanistic investigations employ a combination of kinetic studies, spectroscopic monitoring, and computational modeling to elucidate reaction pathways and identify rate-determining steps [25] [26] [27].

Kinetic analysis reveals that the overall transformation proceeds through multiple elementary steps, each characterized by distinct rate constants and activation energies [28] [29]. The rate-determining step has been identified as the second methoxylation event, with a rate constant of 8.4 × 10⁻³ s⁻¹ and an activation energy of 38.6 kilojoules per mole [26]. This finding suggests that optimization efforts should focus on facilitating this particular transformation.

| Reaction Step | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Rate Determining |

|---|---|---|---|

| Furan Activation | 2.3 × 10⁻³ | 45.2 | No |

| Methoxylation (First) | 1.8 × 10⁻² | 32.8 | No |

| Methoxylation (Second) | 8.4 × 10⁻³ | 38.6 | Yes |

| Ester Formation | 5.2 × 10⁻² | 28.4 | No |

| Product Desorption | 1.1 × 10⁻¹ | 15.7 | No |

Spectroscopic monitoring techniques, including nuclear magnetic resonance and infrared spectroscopy, enable real-time observation of reaction progress and intermediate formation [26] [27]. These studies have revealed the transient formation of hemiacetal intermediates during the esterification process, providing evidence for the proposed mechanistic pathway involving initial methanol addition followed by oxidative conversion to the ester [12].

The electrochemical dimethoxylation mechanism involves several distinct phases [12] [30]. Initial bromide oxidation generates bromine species, which react with hydroxide ions to form hypobromite intermediates [12]. These reactive species then facilitate the methoxylation through sequential addition reactions, with the electrochemical regeneration of bromide completing the catalytic cycle [10] [12].

Computational studies employing density functional theory calculations have provided insights into transition state structures and reaction energetics [31]. These investigations support the experimental finding that the second methoxylation step represents the highest energy barrier in the overall transformation, consistent with its identification as the rate-determining step [26].

Temperature-dependent kinetic studies reveal significant activation parameters that guide process optimization [28]. The relatively high activation energy for furan activation (45.2 kilojoules per mole) suggests that elevated temperatures may be beneficial for initiating the reaction, while the lower barrier for ester formation (28.4 kilojoules per mole) indicates that this step proceeds readily once the substrate is appropriately activated [26].

Mechanistic insights have also emerged from isotopic labeling studies, which trace the fate of specific atoms throughout the transformation [27]. These investigations confirm that methoxy groups originate from the methanol solvent rather than from other sources, supporting the proposed nucleophilic addition mechanism .

The understanding gained from mechanistic studies has direct implications for process development and optimization [26] [27]. Knowledge of the rate-determining step enables targeted catalyst design and reaction condition modification to enhance overall efficiency. Additionally, identification of key intermediates provides opportunities for alternative synthetic strategies that may bypass problematic transformations or improve selectivity [30].

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate exhibits distinctive thermodynamic properties that reflect its unique molecular structure as a dihydrofuran derivative [1] [2] [3]. The compound demonstrates a characteristic boiling point range of 118-121°C under reduced pressure conditions of 12 mmHg [1] [2] [3] [4]. This relatively low boiling point under reduced pressure conditions is consistent with the presence of the cyclic acetal structure and the ester functional group, which facilitate volatilization at elevated temperatures.

Table 1: Thermodynamic Parameters

| Parameter | Value | Method/Condition |

|---|---|---|

| Boiling Point | 118-121°C at 12 mmHg | Reduced pressure distillation |

| Melting Point | Not available | Literature not available |

| Density | 1.175 g/mL at 25°C | Literature value at 25°C |

| Refractive Index | n20/D 1.449 | Literature value at 20°C/D-line |

| Flash Point | 220°F (104°C) | Closed cup method |

| Molecular Weight | 188.18 g/mol | Calculated from molecular formula |

| Molecular Formula | C8H12O5 | Molecular structure analysis |

The density of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate at 25°C is 1.175 g/mL [1] [2] [3] [4], indicating a relatively dense liquid phase that is heavier than water. This density value is consistent with the presence of multiple oxygen atoms and the cyclic structure, which contribute to molecular compactness. The refractive index of n20/D 1.449 [1] [2] [3] [4] provides insight into the compound's optical properties and molecular polarizability.

Notably, the melting point data for this compound remains unavailable in the current literature [1] [2], suggesting either that the compound exists as a liquid at room temperature or that comprehensive thermal analysis studies have not been conducted. The flash point of 220°F (104°C) [1] [2] [5] indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate reveals interesting amphiphilic characteristics that stem from its unique molecular architecture [6] [7] [8]. The compound demonstrates rather good solubility in water [9], which is noteworthy for an ester compound with significant organic character. This aqueous solubility can be attributed to the presence of multiple methoxy groups and the cyclic acetal structure, which facilitate hydrogen bonding interactions with water molecules.

Table 2: Solubility Behavior Data

| Solvent System | Solubility Description | Log P Value | Notes |

|---|---|---|---|

| Water | Rather soluble | 0.061 (water/octanol) | Cyclic acetal structure enhances water solubility |

| Methanol | Soluble | N/A | Compatible with polar protic solvents |

| Ethanol | Soluble | N/A | Compatible with polar protic solvents |

| Organic solvents (general) | Soluble in most organic solvents | N/A | Good compatibility with organic media |

| Chloroform | Slightly soluble | N/A | Limited solubility in chlorinated solvents |

| Diethyl ether | Soluble | N/A | Good solubility in ethereal solvents |

The partition coefficient (Log P) of 0.061 [1] [2] indicates a slight preference for the aqueous phase over octanol, suggesting hydrophilic character despite the presence of organic functional groups. This low Log P value is consistent with the compound's good water solubility and reflects the influence of the polar methoxy groups and the ester functionality.

In organic media, the compound exhibits excellent compatibility with polar protic solvents such as methanol and ethanol [10], which is expected given the structural similarity and hydrogen bonding capabilities. The solubility in diethyl ether [10] demonstrates compatibility with ethereal solvents, while the limited solubility in chloroform [10] suggests reduced affinity for chlorinated organic solvents.

Thermal Decomposition Kinetics

The thermal decomposition behavior of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate follows patterns consistent with furan-based compounds, though specific kinetic parameters for this exact compound are limited in the literature. Related furan derivatives demonstrate complex decomposition mechanisms involving multiple pathways [11] [12] [13].

Based on studies of similar dihydrofuran compounds, the thermal decomposition of 2-methyl-2,5-dihydrofuran follows first-order kinetics with an activation energy of approximately 48.33 kJ/mol [11]. The decomposition process typically involves hydrogen elimination and ring-opening reactions, yielding products such as hydrogen gas and substituted furan derivatives.

Table 3: Thermal Decomposition Parameters (Based on Related Furan Compounds)

| Parameter | Value | Compound Reference | Notes |

|---|---|---|---|

| Activation Energy | 48.33 ± 0.05 kJ/mol | 2-methyl-2,5-dihydrofuran | Literature reference compound |

| Pre-exponential Factor | 6.77 × 10¹² s⁻¹ | 2-methyl-2,5-dihydrofuran | Arrhenius equation parameter |

| Temperature Range | 342-420°C | 2-methyl-2,5-dihydrofuran | Kinetic study conditions |

| Decomposition Onset | >325°C | Furan-based polyesters | General furan compound behavior |

The thermal decomposition mechanism likely involves initial cleavage of the weaker bonds in the molecule, particularly the methoxy groups and the ester linkage. The dihydrofuran ring structure may undergo dehydrogenation reactions at elevated temperatures, potentially leading to the formation of aromatic furan derivatives [12].

For furan-based polyesters, decomposition typically begins above 350°C [14], and similar thermal stability can be expected for methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. The presence of multiple oxygen atoms and the cyclic acetal structure may influence the decomposition pathways, potentially leading to the formation of carbon monoxide, carbon dioxide, and various organic fragments [13].

pH-Dependent Hydrolysis Pathways

The hydrolysis behavior of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is significantly influenced by pH conditions, following mechanisms typical of ester hydrolysis combined with acetal cleavage reactions [9] [15] [16]. The compound contains both ester and acetal functionalities, each responding differently to varying pH environments.

Under acidic conditions, the compound undergoes rapid hydrolysis primarily through acid-catalyzed mechanisms [9]. The cyclic acetal structure is particularly susceptible to acid-catalyzed cleavage, leading to ring opening and the formation of malealdehyde derivatives. This reaction has been documented for similar dimethoxy dihydrofuran compounds, where acid treatment rapidly converts the acetal to malealdehyde, which can be identified through various derivative formation reactions [9].

Table 4: pH-Dependent Hydrolysis Characteristics

| pH Range | Hydrolysis Rate | Primary Mechanism | Products |

|---|---|---|---|

| pH < 3 | Rapid | Acid-catalyzed acetal cleavage | Malealdehyde, methanol, carboxylic acid |

| pH 3-7 | Moderate | Mixed acid-base catalysis | Gradual ester and acetal hydrolysis |

| pH 7-9 | Slow to moderate | Base-catalyzed saponification | Carboxylate salts, methanol |

| pH > 9 | Rapid | Strong base catalysis | Complete saponification |

At neutral pH conditions, the hydrolysis proceeds more slowly through a combination of spontaneous and catalyzed pathways. The ester functionality may undergo gradual hydrolysis, while the acetal groups remain relatively stable under these conditions.

Under basic conditions, the compound undergoes saponification of the ester group, leading to the formation of carboxylate salts and methanol [17]. The acetal functionality may be more stable under basic conditions compared to acidic conditions, though prolonged exposure to strong bases can lead to complete decomposition.

The kinetics of hydrolysis are temperature-dependent, with elevated temperatures accelerating both acid and base-catalyzed processes. The activation energy for ester hydrolysis typically ranges from 50-80 kJ/mol, while acetal hydrolysis may have lower activation energies, particularly under acidic conditions [15].